Hexafluorophosphoric acid

Vue d'ensemble

Description

Hexafluorophosphoric acid is a catalyst and is also used as a metal cleaner and chemical polishing agent for the formation of protective coatings of metal surfaces . It is a clear colorless aqueous solution containing 60 percent hydrogen hexafluorophosphate (HPF6) by mass .

Synthesis Analysis

Hexafluorophosphoric acid can be prepared by the addition of anhydrous HF to phosphoric acid or phosphorus pentoxide . The preparation using pure phosphorus pentoxide is difficult since it is a dry air sensitive powder and therefore some liquid phase is usually added to facilitate blending and reaction with the HF .Molecular Structure Analysis

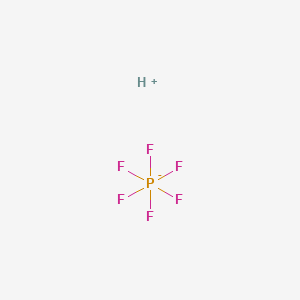

The molecular formula for Hexafluorophosphoric acid is HPF6 . Crystalline HPF6 has been obtained as the hexahydrate, wherein PF−6 is enclosed in truncated octahedral cages defined by the water and protons .Chemical Reactions Analysis

Hexafluorophosphoric acid solution is used as a catalyst for the conversion of polyethyleneimine (PEI) microgel into the corresponding polymeric ionic liquids (PIL) forms via protonation and anion exchange reaction .Physical And Chemical Properties Analysis

Hexafluorophosphoric acid is a colorless liquid. It has a density of 1.651 g/cm3 . It is only stable in solution, decomposing to HF and PF5 when dry .Applications De Recherche Scientifique

NMR Spectroscopy

In nuclear magnetic resonance (NMR) spectroscopy, HPF6 is used to study the structure of molecules. It can provide insights into the electronic environments of atoms within a molecule, which is valuable for understanding chemical properties and reactions.

Each of these applications demonstrates the broad utility of hexafluorophosphoric acid in scientific research, highlighting its importance as a multifunctional chemical tool .

Mécanisme D'action

Target of Action

Hexafluorophosphoric acid, with the chemical formula HPF6 , is a strong acid . It primarily targets inorganic bases and active metals , such as aluminum and iron .

Mode of Action

Hexafluorophosphoric acid interacts with its targets through acid-base reactions . It reacts exothermically with chemical bases, such as amines, amides, and inorganic hydroxides . When it comes into contact with active metals, it releases hydrogen, a flammable gas .

Biochemical Pathways

Hexafluorophosphoric acid is only stable in solution, decomposing to hydrogen fluoride (HF) and phosphorus pentafluoride (PF5) when dry . It exothermically reacts with water to produce oxonium hexafluorophosphate (H3OPF6) and hydrofluoric acid . Additionally, such solutions often contain products derived from hydrolysis of the P-F bonds, including difluorophosphoric acid (HPO2F2) , monofluorophosphoric acid (H2PO2F) , and phosphoric acid (H3PO4) , and their conjugate bases .

Pharmacokinetics

It’s known that the compound is soluble in water, existing only in solution .

Result of Action

The result of hexafluorophosphoric acid’s action is the production of various phosphoric acids and their conjugate bases, as well as the release of hydrogen gas when it reacts with active metals . It’s also known to attack glass .

Action Environment

The action of hexafluorophosphoric acid is influenced by environmental factors such as the presence of water and active metals . It’s also sensitive to heat, decomposing to generate hydrogen fluoride upon heating . Its corrosive nature makes it hazardous to handle, and it’s recommended to avoid contact with skin and eyes .

Safety and Hazards

Orientations Futures

Hexafluorophosphoric acid reacts exothermically with chemical bases. These reactions can generate dangerously large amounts of heat in small spaces .

Relevant Papers The preparation of Hexafluorophosphoric acid has been discussed in a patent . The patent provides a process for preparing Hexafluorophosphoric acid complexed with about 1 to 3.3 molecules of water which are stable at temperatures below 20°C .

Propriétés

IUPAC Name |

hydron;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P/c1-7(2,3,4,5)6/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQLCJWAZJINEB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPF6, F6HP | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.9722 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluorophosphoric acid appears as a clear colorless aqueous solution containing 60 percent hydrogen hexafluorophosphate (HPF6) by mass. Density 1.65 g / cm3. Corrosive to metals and tissue., 65% solution: Colorless fuming liquid; [Hawley] 60% aqueous solution: Colorless liquid; [MSDSonline] | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluorophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

HF, phosphoric acid, difluorophosphoric acid, monofluorophosphoric acid (chemicals are in equilibrium with each other) | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Hexafluorophosphoric acid | |

Color/Form |

Colorless liquid. The commercial product may have a dark honey color which is thought to be due to reduced phosphate species. | |

CAS RN |

16940-81-1 | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluorophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluorophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 31 °C (6H2O) /Hexahydrate/ | |

| Record name | HEXAFLUOROPHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)

![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)

![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)